3-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide
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Overview
Description
3-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide is a synthetic organic compound with the molecular formula C17H16Cl3NO3 It is characterized by the presence of a benzamide core substituted with a trichloroethyl group and a methoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide typically involves multiple steps, including the formation of the trichloroethyl intermediate and subsequent coupling with the benzamide core. One common synthetic route involves the following steps:
Formation of the Trichloroethyl Intermediate: This step involves the chlorination of an appropriate precursor to introduce the trichloroethyl group.
Coupling with Benzamide Core: The trichloroethyl intermediate is then reacted with a benzamide derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or alter specific substituents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-[2,2,2-trichloro-1-(3-chlorophenylamino)ethyl]benzamide
- 3-methyl-N-[2,2,2-trichloro-1-(4-iodophenylamino)ethyl]butyramide
- 3-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide
Uniqueness
3-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide is unique due to the presence of the methoxyphenoxy group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C17H16Cl3NO3 |
---|---|
Molecular Weight |
388.7 g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C17H16Cl3NO3/c1-11-4-3-5-12(10-11)15(22)21-16(17(18,19)20)24-14-8-6-13(23-2)7-9-14/h3-10,16H,1-2H3,(H,21,22) |
InChI Key |
ISEYJDOWMVDUJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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